REACTION_CXSMILES
|
CN(C)CCN(C)C.C([Li])(CC)C.[CH2:14]([O:16][C:17]1[CH:18]=[C:19]([CH:29]=[CH:30][N:31]=1)[C:20]([N:22]([CH:26]([CH3:28])[CH3:27])[CH:23]([CH3:25])[CH3:24])=[O:21])[CH3:15].[B:32](OC)([O:35]C)[O:33]C.[Cl-].[NH4+].Cl>C1COCC1>[CH:23]([N:22]([CH:26]([CH3:28])[CH3:27])[C:20]([C:19]1[CH:29]=[CH:30][N:31]=[C:17]([O:16][CH2:14][CH3:15])[C:18]=1[B:32]([OH:35])[OH:33])=[O:21])([CH3:25])[CH3:24] |f:4.5|
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Name
|
|
Quantity
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7.46 mL
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Type
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reactant
|
Smiles
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CN(CCN(C)C)C
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Name
|
|
Quantity
|
35.3 mL
|
Type
|
reactant
|
Smiles
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C(C)(CC)[Li]
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Name
|
|
Quantity
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105 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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2-Ethoxy-N,N-diisopropylisonicotinamide
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Quantity
|
8.25 g
|
Type
|
reactant
|
Smiles
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C(C)OC=1C=C(C(=O)N(C(C)C)C(C)C)C=CN1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
11.23 mL
|
Type
|
reactant
|
Smiles
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B(OC)(OC)OC
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Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
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Smiles
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[Cl-].[NH4+]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to warm to room temperature
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Type
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WAIT
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Details
|
After 1 h
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Duration
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1 h
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with CH2Cl2 (140 mL)
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Type
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EXTRACTION
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Details
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The organic extract
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Type
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WASH
|
Details
|
was then washed with aqueous sodium hydroxide (1M, 2×120 mL)
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Type
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WASH
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Details
|
The combined aqueous extracts were washed with CH2Cl2 (100 mL)
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Type
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EXTRACTION
|
Details
|
extracted with CH2Cl2 (2×120 mL)
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Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(C(=O)C1=C(C(=NC=C1)OCC)B(O)O)C(C)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |